Benzamide, N-[bis(diethylamino)phosphinyl]-
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Overview
Description
N-[bis(diethylamino)phosphoryl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a phosphoryl group, which is further bonded to two diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(diethylamino)phosphoryl]benzamide typically involves the reaction of benzoyl chloride with bis(diethylamino)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C6H5COCl+(Et2N)2P(O)Cl→C6H5CONP(O)(NEt2)2+HCl
Industrial Production Methods
In an industrial setting, the production of N-[bis(diethylamino)phosphoryl]benzamide may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help maintain the required anhydrous conditions and optimize the reaction parameters for higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[bis(diethylamino)phosphoryl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[bis(diethylamino)phosphoryl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[bis(diethylamino)phosphoryl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong bonds with metal ions or other electrophilic centers, influencing the activity of the target molecules. The diethylamino groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(dimethylamino)phosphoryl]benzamide
- N-[bis(phenylamino)phosphoryl]benzamide
- N-[bis(morpholino)phosphoryl]benzamide
Uniqueness
N-[bis(diethylamino)phosphoryl]benzamide is unique due to the presence of diethylamino groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
CAS No. |
55819-63-1 |
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Molecular Formula |
C15H26N3O2P |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphoryl]benzamide |
InChI |
InChI=1S/C15H26N3O2P/c1-5-17(6-2)21(20,18(7-3)8-4)16-15(19)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3,(H,16,19,20) |
InChI Key |
YBMPXYCMMKTHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(NC(=O)C1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
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